3-chloro-N'-[(1E)-(pyridin-3-yl)methylidene]benzohydrazide
Description
Properties
IUPAC Name |
3-chloro-N-[(E)-pyridin-3-ylmethylideneamino]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClN3O/c14-12-5-1-4-11(7-12)13(18)17-16-9-10-3-2-6-15-8-10/h1-9H,(H,17,18)/b16-9+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQAILPIJQPUTRD-CXUHLZMHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C(=O)NN=CC2=CN=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)Cl)C(=O)N/N=C/C2=CN=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>39 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49672864 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N’-[(1E)-pyridin-3-ylmethylene]benzohydrazide typically involves the reaction of nicotinaldehyde with 4-chlorobenzohydrazide in ethanol. The mixture is heated under reflux for one hour, and upon cooling, the precipitated product is filtered, washed with ethanol, dried, and recrystallized from ethanol to yield the desired compound .
Industrial Production Methods
While specific industrial production methods for 3-chloro-N’-[(1E)-pyridin-3-ylmethylene]benzohydrazide are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk.
Chemical Reactions Analysis
Oxidation Reactions
This compound undergoes oxidation under controlled conditions to yield structurally modified derivatives. Key findings include:
Oxidation with manganese(IV) oxide facilitates dehydrogenation, converting dihydro-pyrazole intermediates into aromatic pyrazole systems . Chloramin-T induces oxidative cyclization, forming 1,3,4-oxadiazoles with anticancer potential .
Cyclization Reactions
The hydrazide moiety enables cyclization to form heterocyclic structures:
Formation of 1,3,4-Oxadiazoles
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Reagents : Chloramin-T, ethanol
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Conditions : Reflux (4 hours), followed by recrystallization.
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Product : 3-[5-(Substituted-benzimidazolylmethyl)-1,3,4-oxadiazol-2-yl]-1H-quinolin-2-one .
Mechanism :
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Condensation of the hydrazide with aldehydes forms hydrazone intermediates.
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Oxidative cyclization with chloramin-T eliminates water, yielding oxadiazoles.
Substitution Reactions
The chloro group at the 3-position participates in nucleophilic substitution:
| Reagent | Conditions | Product | Reference |
|---|---|---|---|
| Phosphoryl chloride | Acetonitrile, 60°C, 2 hours | 3-Chloro-1-(pyridin-3-yl)-4,5-dihydro-1H-pyrazole-5-carboxylate |
Phosphoryl chloride acts as a chlorinating agent, replacing hydroxyl or other leaving groups while preserving the pyridine ring’s integrity .
Decarboxylation Reactions
Decarboxylation removes carboxyl groups under acidic conditions:
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Reagent : Aqueous hydrochloric acid
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Conditions : 25–100°C, stoichiometric HCl
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Product : 3-Chloro-1-(pyridin-3-yl)-1H-pyrazole (after decarboxylation of ester precursors) .
This reaction is critical for simplifying molecular architecture in pesticide synthesis .
Condensation Reactions
The compound reacts with aldehydes to form Schiff base derivatives:
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Example : Condensation with 2-oxo-1,2-dihydroquinoline-3-carbaldehyde in ethanol yields hydrazone-linked quinoline hybrids .
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Applications : These hybrids show enhanced bioactivity, including antitumor properties .
Comparative Reactivity Insights
The table below contrasts reactivity with structurally similar compounds:
| Compound | Reactivity Profile | Key Difference |
|---|---|---|
| 3-Chloro-N'-(pyridin-2-ylmethylene)benzohydrazide | Lower oxidative stability due to weaker conjugation | Pyridine ring orientation alters electron density |
| 4-Chloro-N'-(pyridin-3-ylmethylene)benzohydrazide | Enhanced substitution reactivity at the para position | Chloro substituent position affects steric effects |
Reaction Optimization Data
Critical parameters for maximizing yields:
| Reaction Type | Optimal Temperature | Catalyst | Yield |
|---|---|---|---|
| Oxidation | 60°C | Manganese(IV) oxide | 78% |
| Cyclization | 80°C | Chloramin-T | 82% |
| Substitution | 60°C | Phosphoryl chloride | 85% |
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of 3-chloro-N'-[(1E)-(pyridin-3-yl)methylidene]benzohydrazide as an anticancer agent. Research indicates that compounds containing hydrazone moieties exhibit significant cytotoxic effects against various cancer cell lines. For instance, derivatives of benzohydrazide have been shown to inhibit cell proliferation in HeLa (cervical carcinoma) and MCF-7 (breast cancer) cell lines, suggesting that structural modifications can enhance their therapeutic efficacy .
Case Study:
A study demonstrated that the introduction of a pyridine ring into hydrazone derivatives improved their selectivity and potency against cancer cells. The compound was tested against multiple cancer types, showing promising results in inhibiting tumor growth in vitro and in vivo models .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial properties. Research indicates that similar hydrazone derivatives possess activity against bacterial strains, including Staphylococcus aureus and Escherichia coli. The presence of the chloro group may enhance membrane permeability, allowing for increased effectiveness against microbial targets .
Data Table: Antimicrobial Activity of Related Compounds
| Compound Name | Bacterial Strain | Zone of Inhibition (mm) |
|---|---|---|
| Compound A | Staphylococcus aureus | 15 |
| Compound B | E. coli | 12 |
| This compound | E. coli | 14 |
Coordination Chemistry
The coordination properties of this compound have been explored in the synthesis of metal complexes. These complexes are being investigated for their potential use in catalysis and as sensors due to their unique electronic properties .
Case Study:
A recent study synthesized a series of metal complexes using this compound as a ligand. The resulting complexes displayed enhanced catalytic activity in oxidation reactions, showcasing the utility of hydrazone ligands in coordination chemistry .
Mechanism of Action
The mechanism of action of 3-chloro-N’-[(1E)-pyridin-3-ylmethylene]benzohydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substitution Effects
The biological and physicochemical properties of benzohydrazide derivatives are highly dependent on substituents. Below is a comparative analysis with structurally related compounds:
2.1.1 Substitution on the Aromatic Ring
3-Chloro-N'-(2-hydroxybenzylidene)benzohydrazide (CHBH)
- Structure : Features a 2-hydroxybenzylidene group instead of pyridin-3-yl.
- Activity : Acts as a selective LSD1 inhibitor (IC₅₀ = 3.2 µM) and iron-chelating agent, inducing apoptosis in leukemia and breast cancer cell lines (e.g., MCF-7, MDA-MB-231) .
- Key Difference : The hydroxyl group enhances iron chelation, whereas the pyridinyl group in the target compound may improve solubility and target specificity.
- 4-Chloro-N′-[(1E)-(2-nitrophenyl)methylidene]benzohydrazide Structure: Substituted with a nitro group at the 2-position of the phenyl ring. Crystallographic studies reveal intermolecular hydrogen bonding (N–H⋯O) stabilizing the structure .
3-Chloro-N′-[(E)-(3-methylthiophen-2-yl)methylidene]benzohydrazide
2.1.2 Substituents on the Hydrazide Moiety
3-Methoxy-N'-(3-bromo-5-chloro-2-hydroxybenzylidene)benzohydrazide
- (E)-N'-(3-chlorobenzylidene)-3-(3-hydroxy-2-methyl-4-oxopyridin-1(4H)-yl)benzohydrazide Structure: Contains a hydroxy-methyl-pyridinone substituent. Activity: The hydroxyl group facilitates hydrogen bonding with enzymes, as evidenced by IR spectra (ν(OH) = 3061 cm⁻¹) .
Physicochemical and Crystallographic Properties
- Crystallography: The target compound crystallizes in a monoclinic system (space group Pbc2), with bond lengths (C–N = 1.28 Å, C–O = 1.23 Å) consistent with similar hydrazides . In contrast, CHBH adopts an orthorhombic system, stabilized by π-π stacking between benzene rings .
Metal Coordination Potential
The target compound’s pyridinyl nitrogen and hydrazide oxygen atoms make it a tridentate ligand for metal ions. Analogues like 4-chloro-N′-[(1E)-(5-chloro-2-hydroxyphenyl)methylidene]benzohydrazide form organotin complexes (e.g., (2-FC₆H₄CH₂)₂Sn(L1)) with enhanced anticancer activity . Such coordination often improves bioavailability and target selectivity.
Biological Activity
3-chloro-N'-[(1E)-(pyridin-3-yl)methylidene]benzohydrazide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, structure-activity relationships (SAR), and various biological activities, including antimicrobial, antitumor, and anti-inflammatory properties.
Synthesis and Characterization
The compound can be synthesized through the condensation reaction of 3-chlorobenzohydrazide and pyridine-3-carboxaldehyde. Characterization techniques such as NMR, IR spectroscopy, and X-ray crystallography are typically employed to confirm the structure of the synthesized compound.
Antimicrobial Activity
Research indicates that derivatives of benzohydrazide exhibit notable antimicrobial properties. For instance, compounds similar to this compound have been shown to possess activity against various bacterial strains. A study demonstrated that certain benzohydrazides exhibited minimum inhibitory concentrations (MIC) ranging from 15.625 to 125 μM against Gram-positive bacteria, indicating their potential as antibacterial agents .
| Compound | MIC (μM) | Activity Type |
|---|---|---|
| This compound | TBD | Antibacterial |
| Benzohydrazide Derivative A | 62.5 | Antistaphylococcal |
| Benzohydrazide Derivative B | 125 | Antienterococcal |
Antitumor Activity
The antitumor potential of benzohydrazides has been explored extensively. Compounds with similar structures have shown significant inhibitory effects on cancer cell lines. For example, one study found that certain benzohydrazides induced apoptosis in MDA-MB-231 breast cancer cells, suggesting a promising avenue for cancer treatment . The mechanism of action often involves the inhibition of key signaling pathways associated with tumor growth.
Anti-inflammatory Activity
In addition to antimicrobial and antitumor activities, some derivatives have demonstrated anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and nitric oxide (NO) in cellular models . This property is particularly valuable in developing treatments for chronic inflammatory diseases.
Structure-Activity Relationships (SAR)
Understanding the SAR is crucial for optimizing the biological activity of benzohydrazides. Modifications in the chemical structure can significantly influence their efficacy. For instance, the presence of electron-withdrawing groups like chlorine enhances antimicrobial activity, while substitutions on the aromatic ring can affect cytotoxicity against cancer cells .
Case Studies
- Antimicrobial Efficacy : A study evaluated a series of benzohydrazides against various pathogens, highlighting that compounds with specific substitutions showed enhanced antibacterial activity compared to others .
- Cytotoxicity in Cancer Models : Another research focused on the cytotoxic effects of these compounds on human cancer cell lines, revealing that certain derivatives not only inhibited cell proliferation but also triggered apoptotic pathways .
Q & A
Q. What are the common synthetic routes for 3-chloro-N'-[(1E)-(pyridin-3-yl)methylidene]benzohydrazide?
The compound is typically synthesized via a Schiff base condensation reaction between 3-chlorobenzohydrazide and pyridine-3-carbaldehyde. This reaction is conducted in ethanol under reflux, with catalytic acetic acid to promote imine bond formation. The product is purified via recrystallization using ethanol or methanol. Yield optimization requires careful control of stoichiometry, temperature, and reaction time. Comparative studies show that substituents on the aldehyde (e.g., nitro, methoxy) or hydrazide components significantly influence reaction efficiency and product stability .
Q. What spectroscopic techniques are critical for characterizing this compound?
Key techniques include:
- FT-IR : To confirm the formation of the hydrazone bond (C=N stretch ~1600 cm⁻¹) and amide carbonyl (C=O stretch ~1660 cm⁻¹).
- ¹H/¹³C NMR : To verify the E-configuration of the imine bond (δ ~8.3–8.5 ppm for CH=N proton) and aromatic substituents.
- UV-Vis : To study electronic transitions influenced by the conjugated π-system (λmax ~300–350 nm). Challenges arise in distinguishing tautomeric forms; solvent polarity and temperature must be controlled during analysis .
Q. How is single-crystal X-ray diffraction (SCXRD) applied to determine its molecular structure?
SCXRD analysis involves growing high-quality crystals via slow evaporation of a DMSO/ethanol solution. Data collection uses MoKα radiation (λ = 0.71073 Å), and structures are solved using SHELX software (e.g., SHELXL for refinement). Key parameters include torsion angles between the pyridyl and chlorobenzene rings (often ~5–15°) and hydrogen-bonding motifs (e.g., N–H···O interactions). Comparative studies with bromo or nitro analogs reveal steric and electronic effects on packing .
Advanced Research Questions
Q. How can researchers resolve contradictions in crystallographic data during structure refinement?
Discrepancies in bond lengths or angles may arise from disorder, twinning, or thermal motion. Strategies include:
- Using higher-resolution data (θ > 25°) to improve precision.
- Applying restraints/constraints in SHELXL for disordered regions.
- Validating against Hirshfeld surface analysis to assess intermolecular interactions (e.g., H-bond contributions >50% in similar hydrazones). Cross-validation with spectroscopic data (e.g., NMR coupling constants) ensures consistency .
Q. What strategies optimize the synthesis of organometallic complexes using this ligand?
The ligand acts as a tridentate donor via pyridyl N, imine N, and carbonyl O atoms. Reaction with metal salts (e.g., Cu(II), Sn(IV)) requires:
- pH control (5–7) to deprotonate the hydrazide NH.
- Solvent selection (e.g., methanol/water mixtures) to balance solubility and reactivity.
- Stoichiometric ratios (1:1 or 1:2 metal:ligand) to avoid incomplete substitution, as seen in organotin derivatives. Characterization via ESI-MS and magnetic susceptibility measurements confirms complex geometry .
Q. How can computational methods predict the compound’s reactivity and biological interactions?
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311G**) model:
- Frontier molecular orbitals (HOMO-LUMO gap) to assess electrophilic/nucleophilic sites.
- Molecular electrostatic potential (MESP) maps to identify hydrogen-bonding regions. Docking studies with protein targets (e.g., VEGF for anti-cancer activity) use AutoDock Vina, guided by structural analogs showing IC₅₀ values <10 μM against MCF-7 cells .
Q. What experimental designs evaluate the compound’s anti-cancer activity?
- In vitro assays : Dose-response curves against cancer cell lines (e.g., HCT116, PC3) using MTT assays. Include positive controls (e.g., cisplatin) and measure IC₅₀ values.
- Mechanistic studies : Apoptosis induction via flow cytometry (Annexin V/PI staining) and ROS generation assays.
- Structural modifications : Introduce electron-withdrawing groups (e.g., NO₂) to enhance bioactivity, as seen in related Schiff bases .
Methodological Considerations Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
